molecular formula C22H34N2O4S B12935098 Methyl (R)-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate

Methyl (R)-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate

Cat. No.: B12935098
M. Wt: 422.6 g/mol
InChI Key: SRCNBAXSERIDOV-GOSISDBHSA-N
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Description

Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups. This compound is notable for its use in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality. This is typically achieved using tert-butoxycarbonyl anhydride in the presence of a base.

    Attachment of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(methylthio)butyl)piperidine-4-carboxylate
  • Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(ethylthio)butyl)piperidine-4-carboxylate

Uniqueness

Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and potential biological activities compared to its analogs with different substituents.

Properties

Molecular Formula

C22H34N2O4S

Molecular Weight

422.6 g/mol

IUPAC Name

methyl 1-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H34N2O4S/c1-22(2,3)28-21(26)23-18(16-29-19-8-6-5-7-9-19)12-15-24-13-10-17(11-14-24)20(25)27-4/h5-9,17-18H,10-16H2,1-4H3,(H,23,26)/t18-/m1/s1

InChI Key

SRCNBAXSERIDOV-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2

Origin of Product

United States

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